Cas no 2229576-43-4 (1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine)

1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine
- 1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine
- EN300-1775537
- 2229576-43-4
-
- インチ: 1S/C8H13N5O2/c14-13(15)8-7(5-10-11-8)6-12-3-1-9-2-4-12/h5,9H,1-4,6H2,(H,10,11)
- InChIKey: XVGLACCDUKCECJ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C(C=NN1)CN1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 211.10692467g/mol
- どういたいしつりょう: 211.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 89.8Ų
1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775537-0.25g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1775537-5g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1775537-0.05g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1775537-1.0g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 1g |
$1629.0 | 2023-05-26 | ||
Enamine | EN300-1775537-5.0g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 5g |
$4722.0 | 2023-05-26 | ||
Enamine | EN300-1775537-10.0g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 10g |
$7004.0 | 2023-05-26 | ||
Enamine | EN300-1775537-0.5g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1775537-0.1g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1775537-2.5g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1775537-1g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 1g |
$1629.0 | 2023-09-20 |
1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
1-(3-nitro-1H-pyrazol-4-yl)methylpiperazineに関する追加情報
Comprehensive Overview of 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine (CAS No. 2229576-43-4): Properties, Applications, and Research Insights
The compound 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine (CAS No. 2229576-43-4) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines a nitro-substituted pyrazole core with a methylpiperazine moiety, offering a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its hydrogen-bonding capabilities and electron-withdrawing properties, which make it valuable for designing novel bioactive compounds.
In the context of current scientific trends, 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine aligns with the growing demand for nitrogen-rich heterocycles in medicinal chemistry. The global push for sustainable pharmaceuticals and green chemistry solutions has increased interest in such compounds, as they often exhibit improved biodegradability compared to traditional aromatic systems. The nitro group in particular serves as a valuable handle for further chemical modifications, enabling the creation of diverse derivatives for structure-activity relationship studies.
From a synthetic chemistry perspective, the preparation of CAS 2229576-43-4 typically involves multi-step organic transformations starting from commercially available pyrazole precursors. Recent literature highlights innovative approaches using microwave-assisted synthesis and flow chemistry techniques to improve yields and reduce reaction times. These advancements address common search queries about efficient synthesis methods and scale-up challenges for complex heterocycles, reflecting the practical concerns of industrial researchers.
The physicochemical properties of 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine make it particularly interesting for formulation scientists. With moderate solubility in polar organic solvents and specific logP values that suggest good membrane permeability, this compound serves as an excellent case study for discussions about drug-like properties and molecular optimization. These characteristics frequently appear in searches related to ADME prediction and bioavailability enhancement, topics of perpetual interest in pharmacological research.
Emerging applications of CAS 2229576-43-4 derivatives in targeted therapies have sparked numerous patent filings and publications. The molecular framework shows promise in modulating various enzyme systems and receptor interactions, particularly in neurological and metabolic disorders. This connects with trending searches about personalized medicine and multi-target drug design, as researchers explore its potential in complex disease networks.
Analytical characterization of 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine presents interesting challenges that resonate with current laboratory practices. Advanced techniques such as LC-MS/MS, NMR spectroscopy, and X-ray crystallography are routinely employed to confirm its structure and purity. These methods align with frequent search terms about compound identification and quality control protocols, reflecting the needs of quality assurance professionals and analytical chemists.
The stability profile of CAS 2229576-43-4 under various conditions has become a subject of detailed investigation, particularly regarding its photostability and thermal degradation patterns. Such studies address common formulation challenges and respond to search trends about excipient compatibility and packaging requirements for sensitive compounds. The nitro group's influence on stability provides valuable lessons for molecular design in pharmaceutical development.
From an intellectual property perspective, the compound's structural novelty has led to strategic patent positioning by several research organizations. This reflects broader industry concerns about composition of matter claims and process patents, frequent topics in innovation management searches. The evolving patent landscape around pyrazole derivatives demonstrates the commercial potential of such chemical entities in therapeutic development.
Environmental fate studies of 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine and related compounds have gained importance with increasing regulatory focus on green chemistry principles. Research into its biodegradation pathways and ecotoxicological profile responds to growing searches about environmental impact assessment of pharmaceutical intermediates. Such investigations support the development of more sustainable chemical processes throughout the industry.
The compound's role in structure-based drug design continues to expand as computational methods improve. Molecular docking studies with CAS 2229576-43-4 derivatives provide insights into binding interactions and molecular recognition phenomena, addressing frequent queries about computer-aided drug discovery approaches. These computational predictions guide synthetic efforts toward more potent and selective analogs.
Looking forward, 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine represents an important case study in the evolution of privileged structures in medicinal chemistry. Its continued investigation bridges multiple disciplines, from synthetic methodology to biological evaluation, making it a compound of enduring interest to researchers addressing today's most pressing therapeutic challenges.
2229576-43-4 (1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine) 関連製品
- 779355-86-1(Thiophene,3,3-difluorotetrahydro-, 1,1-dioxide)
- 1361541-31-2(4'-Nitro-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)
- 1805073-94-2(5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid)
- 1891667-39-2(2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine)
- 2411291-25-1(N-(2-{5H-pyrrolo2,3-bpyrazin-7-yl}ethyl)but-2-ynamide)
- 62592-05-6(N-{4-(aminomethyl)phenylmethyl}acetamide)
- 2138036-11-8(4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)
- 2167672-12-8(5-bromo-8-chloro-3-fluoro-1,7-naphthyridine)
- 6094-76-4(2-amino-5-(methylsulfanyl)pentanoic acid)
- 1261740-10-6(2-Iodobenzo[d]thiazol-5-ol)




